molecular formula C7H4ClIN2O B1427749 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1346447-24-2

4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B1427749
CAS No.: 1346447-24-2
M. Wt: 294.48 g/mol
InChI Key: KZWCKRUQKROLFL-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is a halogenated heterocyclic compound characterized by its unique structure, which includes a pyrrolopyridine skeleton[_{{{CITATION{{{_1{Topological features and electronic structure of 4-chloro-1H-pyrrolo2 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves multi-step organic reactions. One common approach is the halogenation of pyrrolopyridine derivatives, where specific halogenating agents are used to introduce chlorine and iodine atoms into the pyrrolopyridine ring. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide (NaI) or potassium chloride (KCl).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, including cancer and microbial infections.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the production of advanced materials and pharmaceuticals.

Comparison with Similar Compounds

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

  • 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine

  • 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • 4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness: 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol stands out due to its specific halogenation pattern, which influences its reactivity and biological activity

Properties

IUPAC Name

4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2O/c8-6-4(12)2-11-7-5(6)3(9)1-10-7/h1-2,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWCKRUQKROLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
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4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
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4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol
Reactant of Route 5
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Reactant of Route 6
4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol

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